4-Amino-2-bromo-5-fluorophenol: Technical Guide for Drug Development
4-Amino-2-bromo-5-fluorophenol: Technical Guide for Drug Development
This guide details the chemical properties, synthesis, and applications of 4-Amino-2-bromo-5-fluorophenol , a specialized halogenated intermediate critical in modern medicinal chemistry, particularly for kinase inhibitor development.[1][2]
Physicochemical Profile & Identity
4-Amino-2-bromo-5-fluorophenol is a tri-substituted benzene derivative characterized by a unique substitution pattern that balances electronic withdrawal (F, Br) with electron donation (OH, NH₂).[1] This "push-pull" electronic structure makes it a highly versatile scaffold for palladium-catalyzed cross-coupling and nucleophilic substitution reactions.
Chemical Identity
| Property | Specification |
| CAS Number | 111856-96-3 |
| IUPAC Name | 4-Amino-2-bromo-5-fluorophenol |
| Molecular Formula | C₆H₅BrFNO |
| Molecular Weight | 206.01 g/mol |
| SMILES | NC1=CC(Br)=C(O)C=C1F |
| Appearance | Off-white to light brown solid (sensitive to oxidation) |
| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in water.[1][2][3][4] |
Electronic & Structural Properties
-
Acidity (pKa): The phenolic hydroxyl group is more acidic than unsubstituted phenol (pKa ~10) due to the inductive electron-withdrawing effects of the ortho-bromo and meta-fluoro substituents.[1][2] Estimated pKa is ~7.5–8.5 .
-
Basicity: The aniline nitrogen is less basic than typical anilines due to the ortho-fluorine atom, which exerts a strong inductive withdrawing effect (-I), reducing the availability of the nitrogen lone pair.
-
Lipophilicity (LogP): The presence of bromine and fluorine increases lipophilicity (CLogP ~1.4–1.7) relative to 4-aminophenol, enhancing membrane permeability in drug candidates.
Synthetic Routes
The synthesis of 4-amino-2-bromo-5-fluorophenol requires careful regiocontrol to ensure the correct placement of the halogen atoms relative to the amino and hydroxyl groups.[1]
Primary Route: Nitration-Reduction Sequence
The most robust industrial route begins with commercially available 2-bromo-5-fluorophenol .[1][2] The directing effects of the hydroxyl group (strongly ortho/para directing) and the fluorine/bromine atoms facilitate selective nitration at the C4 position.
-
Precursor: 2-Bromo-5-fluorophenol (CAS 147460-41-1).[1]
-
Nitration: Treatment with dilute nitric acid (
) in acetic acid or sulfuric acid introduces the nitro group at the C4 position (para to the hydroxyl). -
Reduction: The resulting 2-bromo-5-fluoro-4-nitrophenol is reduced to the amine using iron powder in acidic media (Fe/HCl) or catalytic hydrogenation (
, Pd/C) under mild conditions to avoid dehalogenation.[1]
Visual Synthesis Workflow
[1][4]
Reactivity & Functionalization Profile
This molecule is a "divergent scaffold," meaning it possesses three distinct handles (OH, NH₂, Br) that can be reacted independently to build complex drug architectures.
A. Amine (C4): The Amide Linker
The C4-amino group is the primary attachment point for building the core pharmacophore.
-
Amide Coupling: Reacts with carboxylic acids or acyl chlorides to form amides. This is standard in kinase inhibitors where the amide NH acts as a hydrogen bond donor to the kinase hinge region.
-
Buchwald-Hartwig Amination: The amine can serve as the nucleophile to couple with other aryl halides, creating biaryl amine structures.
B. Bromide (C2): The Carbon Extension
The C2-bromine atom is positioned ortho to the hydroxyl group, offering steric protection and a site for carbon-carbon bond formation.
-
Suzuki-Miyaura Coupling: Reacts with boronic acids to introduce aryl or heteroaryl groups.[1][2] This is crucial for extending the molecule into the "solvent-exposed" or "hydrophobic back pocket" regions of a protein target.
-
Sonogashira Coupling: Coupling with terminal alkynes provides rigid linkers often used in PROTACs (Proteolysis Targeting Chimeras).
C. Phenol (C1): Solubility & Bioavailability Tuning
-
O-Alkylation: The hydroxyl group can be alkylated (e.g., with alkyl halides) to form ethers. This modulates solubility and metabolic stability (preventing rapid glucuronidation).
-
Intramolecular Cyclization: While ortho-aminophenols form benzoxazoles, this para-aminophenol structure prevents direct 5-membered ring closure across N and O. However, it can participate in macrocyclization strategies if the C2-substituent is extended.[1][2]
D. Fluorine (C5): The Metabolic Shield
The fluorine atom is generally inert to substitution but plays a critical role in blocking metabolic hotspots . By replacing a C-H bond with C-F, the molecule becomes resistant to oxidative metabolism (CYP450) at the C5 position, significantly increasing the drug's half-life (
Reactivity Map
Applications in Drug Discovery
Kinase Inhibitors
The 4-amino-2-bromo-5-fluorophenol scaffold is widely used to synthesize Type I and Type II kinase inhibitors.[1]
-
Mechanism: The aniline nitrogen often mimics the N1 of the adenine ring in ATP, forming a key hydrogen bond with the kinase hinge region.
-
Case Study: In EGFR or VEGFR inhibitors, the phenol is often converted to an ether carrying a solubilizing group (e.g., morpholine), while the bromine is replaced by a heteroaryl ring to occupy the hydrophobic pocket.
PROTAC Linkers
The distinct reactivity of the amine and bromide allows this molecule to serve as a rigid, functionalized "connector" in PROTAC design. The bromine can be coupled to the E3 ligase ligand, while the amine is linked to the protein of interest (POI) ligand.
Experimental Protocols
Protocol A: General Amide Coupling (C4-NH₂ Functionalization)
Use this protocol to attach the scaffold to a carboxylic acid core.[1][2]
-
Reagents: Carboxylic acid (1.0 equiv), 4-Amino-2-bromo-5-fluorophenol (1.0 equiv), HATU (1.2 equiv), DIPEA (3.0 equiv), DMF (anhydrous).[1][2]
-
Procedure:
Protocol B: Suzuki-Miyaura Coupling (C2-Br Functionalization)
Use this protocol to extend the carbon skeleton.[1]
-
Reagents: Substrate (from Protocol A), Aryl Boronic Acid (1.5 equiv),
(0.05 equiv), (3.0 equiv), Dioxane/Water (4:1). -
Procedure:
-
Degas solvents with
for 20 min. -
Combine reactants and catalyst in a sealed vial.
-
Heat to 90°C for 2–6 hours.
-
Workup: Filter through Celite, concentrate, and purify via flash chromatography.
-
Safety & Handling (MSDS Summary)
-
Hazards:
-
H302: Harmful if swallowed.[9]
-
H315/H319: Causes skin and serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Aminophenols are prone to oxidation, turning dark brown upon exposure to air.
-
Disposal: Halogenated organic waste. Do not dispose of in general drains.
References
-
PubChem. (2025). Compound Summary: 4-Amino-2-bromo-5-fluorophenol (CID 518153530).[1] National Library of Medicine. [Link]
-
Bayer Healthcare AG. (2008).[4] Preparation of halogenated 4-aminophenols. US Patent US7358397B2. Google Patents.
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]
Sources
- 1. 889939-21-3|2-Amino-4-bromo-3-fluorophenol|BLD Pharm [bldpharm.com]
- 2. bldpharm.com [bldpharm.com]
- 3. 1805189-66-5|4-Amino-2-bromo-3-fluorophenol|BLD Pharm [bldpharm.com]
- 4. US7358397B2 - Preparation of halogenated 4-aminophenols - Google Patents [patents.google.com]
- 5. 4-Amino-2-bromo-5-fluorophenol | 111856-96-3 | Benchchem [benchchem.com]
- 6. 1257535-00-4|6-Amino-2-bromo-3-fluorophenol|BLD Pharm [bldpharm.com]
- 7. 2091657-12-2|3-Bromo-6-fluoro-2-methoxyaniline|BLD Pharm [bldpharm.com]
- 8. 108310-38-9|4-Bromo-2-fluoro-5-methoxyaniline|BLD Pharm [bldpharm.com]
- 9. cochise.edu [cochise.edu]
